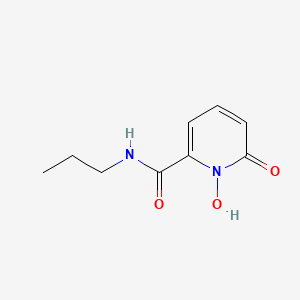
1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide is a chemical compound with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol . This compound is known for its unique structure, which includes a dihydropyridine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a pyridine derivative and a propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the dihydropyridine ring.
Chemical Reactions Analysis
1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
1-Hydroxy-6-oxo-N-propyl-1,6-dihydropyridine-2-carboxamide can be compared with other similar compounds, such as:
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: This compound has a similar dihydropyridine ring structure but differs in its functional groups.
Bicyclic 1 Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound contains a bicyclic ring system and exhibits different chemical properties
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-hydroxy-6-oxo-N-propylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c1-2-6-10-9(13)7-4-3-5-8(12)11(7)14/h3-5,14H,2,6H2,1H3,(H,10,13) |
InChI Key |
GVLPURGLUBICAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=O)N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
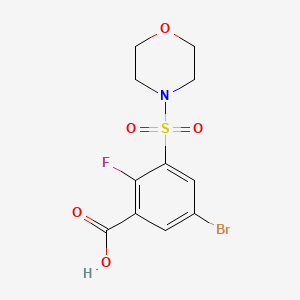
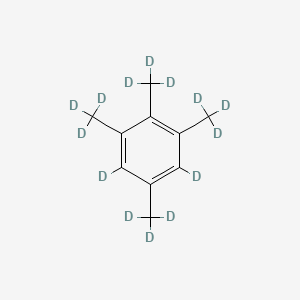
![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12316119.png)
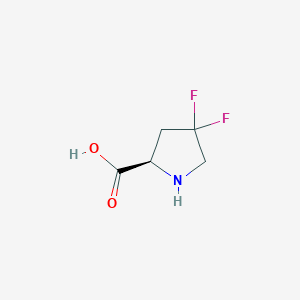
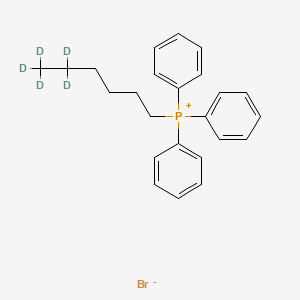
![N-[(N'-hydroxycarbamimidoyl)methyl]benzamide](/img/structure/B12316125.png)
![3-{[3-(Benzylcarbamoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B12316139.png)
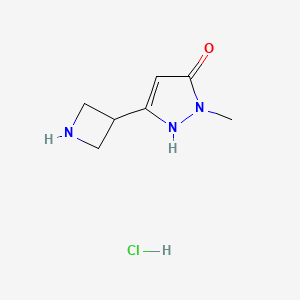
![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid](/img/structure/B12316147.png)

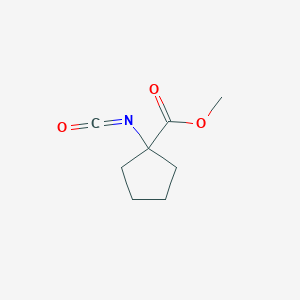
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316158.png)
![4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12316163.png)
